Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Lipophilicity Drug-likeness Permeability

Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic 2-iminobenzothiazoline derivative bearing a methyl carboxylate at the 6-position and an N3 ethoxyethyl substituent. It is cataloged under PubChem CID 56766283 with a molecular formula of C13H16N2O3S and a molecular weight of 280.34 g/mol.

Molecular Formula C13H16N2O3S
Molecular Weight 280.34
CAS No. 1351643-21-4
Cat. No. B2614483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate
CAS1351643-21-4
Molecular FormulaC13H16N2O3S
Molecular Weight280.34
Structural Identifiers
SMILESCCOCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=N
InChIInChI=1S/C13H16N2O3S/c1-3-18-7-6-15-10-5-4-9(12(16)17-2)8-11(10)19-13(15)14/h4-5,8,14H,3,6-7H2,1-2H3
InChIKeyCUMVVDUOUIFBGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS 1351643-21-4): Structural Identity and Chemical Class


Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic 2-iminobenzothiazoline derivative bearing a methyl carboxylate at the 6-position and an N3 ethoxyethyl substituent. It is cataloged under PubChem CID 56766283 with a molecular formula of C13H16N2O3S and a molecular weight of 280.34 g/mol [1]. The compound belongs to the broader 2-imino-2,3-dihydrobenzo[d]thiazole family, a scaffold explored for diverse pharmacological activities including kinase inhibition and anti-metastatic applications [2]. It is supplied as a free base (CAS 1351643-21-4) and also as a 4-methylbenzenesulfonate salt (CAS 2034154-18-0), enabling flexible formulation for different research workflows .

Scaffold Family 2-Iminobenzothiazoline-6-carboxylate
Form Flexibility Free base & tosylate salt available
N3 Substituent Ethoxyethyl for balanced lipophilicity

Why Generic Substitution Fails for Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate: N3 Substituent Determines Physicochemical Profile


Compounds within the 2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate class are not interchangeable. The identity of the N3 substituent fundamentally alters computed lipophilicity, hydrogen-bonding capacity, and conformational flexibility. For instance, replacing the ethoxyethyl group with a methoxyethyl chain reduces XLogP3 by 0.3 units (from 2 to 1.7) and eliminates one rotatable bond, while switching to an allyl substituent (as a hydrobromide salt) reduces the H-bond acceptor count from 5 to 4 and introduces a reactive alkene moiety [1][2]. These differences can shift solubility profiles, metabolic stability, and target engagement in ways that make direct substitution without re-validation inadvisable in a research or industrial setting. The selection of the free base versus the tosylate salt further distinguishes this compound from its closest analogs, which are predominantly supplied as salts .

Lipophilicity shift
N3 substituent changes XLogP3; may alter permeability/solubility balance compared to methoxyethyl analog.
H-bond & flexibility
Different rotatable bonds and HBA count vs. allyl or ethyl analogs can affect target binding and crystallization.
Form distinction
Free base availability distinguishes it from mainly salt-supplied analogs; salt form selection impacts solubility and reactivity.

Quantitative Differentiation Evidence: Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison Between N3-Ethoxyethyl and N3-Methoxyethyl Analogs

The target compound (N3-ethoxyethyl) exhibits a computed XLogP3-AA of 2, compared to 1.7 for the N3-(2-methoxyethyl) analog (CID 45496813), representing a +0.3 log unit increase in lipophilicity [1][2]. This difference arises solely from replacing a terminal methoxy group with an ethoxy group, adding one methylene unit.

Lipophilicity
Data to verify
ΔXLogP3 +0.3 vs. methoxyethyl analog
May support permeability selection
Computed, not experimentally measured
Lipophilicity Drug-likeness Permeability

Conformational Flexibility: Rotatable Bond Count Distinguishes Ethoxyethyl from Allyl and Ethyl Analogs

The target compound possesses 6 rotatable bonds, compared to 4 for the N3-allyl analog (hydrobromide salt, CID 71778925) and an estimated 3 for the N3-ethyl analog (free base). The ethoxyethyl chain introduces an additional ether oxygen and extends the side chain, increasing conformational degrees of freedom [1][2].

Flexibility
Reported
+2 rotatable bonds vs. allyl analog
May influence binding entropy
Ethyl analog value estimated
Conformational entropy Molecular flexibility Binding kinetics

Hydrogen-Bond Acceptor Signature: Ethoxyethyl Provides an Additional HBA vs. Allyl Analog

The target compound has 5 hydrogen-bond acceptor (HBA) sites, whereas the N3-allyl analog (hydrobromide salt) has only 4. The additional HBA originates from the ether oxygen in the ethoxyethyl side chain [1][2].

H-Bond Acceptors
Reported
5 HBA vs. 4 for allyl analog
Additional solvation & target interaction site
Computed from chemical structure
Hydrogen bonding Solubility Target engagement

Free Base vs. Salt Form Availability: Practical Procurement Differentiation

The target compound is commercially available as both the free base (CAS 1351643-21-4, cataloged by AKSci as F2146-0179) and the 4-methylbenzenesulfonate salt (CAS 2034154-18-0, purity 95–98%) . In contrast, the N3-ethyl analog is predominantly supplied only as the tosylate salt (CAS 2034154-17-9, purity 98%), and the N3-allyl analog is supplied only as the hydrobromide salt (CAS 1820590-99-5, purity 95–98%) .

Form Availability
Supplier data
Free base & tosylate salt forms
Supports salt screening & organic synthesis
Analogs primarily salt forms only
Salt selection Formulation Solubility

Chemical Stability Implication: Absence of Reactive Alkene in Ethoxyethyl vs. Allyl Analog

The target compound's N3-ethoxyethyl group is a saturated alkyl ether, whereas the N3-allyl analog (CAS 1820590-99-5) contains a terminal alkene susceptible to oxidation, radical addition, or unwanted metabolic epoxidation [1]. No quantitative stability study is published for these specific compounds; however, this structural distinction is well-established in medicinal chemistry for improving shelf-life and reducing off-target reactivity.

Reactive Site
Class-level
Saturated ethoxyethyl vs. allyl alkene
May support stability review
No comparative stability data available
Chemical stability Side reactions Storage

Recommended Application Scenarios for Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate Based on Comparative Evidence


Medicinal Chemistry SAR Exploration Requiring Intermediate Lipophilicity (XLogP3 ~2)

When a project requires a 2-iminobenzothiazoline-6-carboxylate scaffold with lipophilicity between the more polar methoxyethyl analog (XLogP3 1.7) and more lipophilic candidates, the target compound's XLogP3 of 2 fills this gap. This is relevant for optimizing permeability-solubility balance in lead series where small LogP increments significantly impact cellular activity [1][2].

Synthetic Chemistry Applications Requiring Free Base Reactivity Without Counterion Interference

The availability of the target compound as a free base (CAS 1351643-21-4) makes it the preferred choice for N-2 acylation, alkylation, or metal-catalyzed coupling reactions where a tosylate or hydrobromide counterion could poison catalysts or generate unwanted byproducts. The N3-ethyl analog is not readily available in free base form, limiting its utility in such transformations .

Screening Library Design Favoring Saturated, Conformationally Flexible Side Chains

For diversity-oriented screening collections, the target compound provides 6 rotatable bonds and an additional ether H-bond acceptor compared to the allyl analog (4 rotatable bonds, 4 HBA). This expanded conformational and hydrogen-bonding space may increase the probability of identifying hits against targets with flexible or solvent-exposed binding pockets. The saturated ethoxyethyl chain also avoids the potential Pan-Assay Interference (PAINS) liability associated with the allyl group [3].

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR – Balanced Lipophilicity
XLogP3 ≈2; intermediate permeability-solubility profile
Cell-based assay performance vs. methoxyethyl analog
Synthetic Coupling Reactions – Free Base Required
Free base form without counterion interference
Reactivity in metal-catalyzed or acylation steps
Screening Library Design – Saturated Flexible Probe
6 rotatable bonds, +1 HBA, no allyl PAINS alert
Hit identification against flexible binding pockets
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